molecular formula C14H14N2O4S B6394805 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid CAS No. 1261922-35-3

3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid

Cat. No.: B6394805
CAS No.: 1261922-35-3
M. Wt: 306.34 g/mol
InChI Key: PDTMIQRMHQMWJS-UHFFFAOYSA-N
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Description

3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid is an organic compound that features both a sulfonamide group and an isonicotinic acid moiety

Properties

IUPAC Name

3-[3-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-5-3-4-10(8-11)13-9-15-7-6-12(13)14(17)18/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTMIQRMHQMWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid typically involves the reaction of 3-(N,N-Dimethylsulfamoyl)phenylboronic acid with isonicotinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.

    Reduction: Reduction reactions can target the nitro group if present in derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of new drugs due to its structural similarity to known bioactive compounds.

    Medicine: Investigated for its antimicrobial properties and potential as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the isonicotinic acid moiety can interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • Dimethyl methylphosphonate
  • N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Comparison: 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid is unique due to the combination of the sulfonamide and isonicotinic acid groups, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development .

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